molecular formula C9H16N2OS B15069352 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B15069352
M. Wt: 200.30 g/mol
InChI Key: VIGNAXBSFSLMOB-UHFFFAOYSA-N
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Description

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic spiro compound characterized by a sulfur atom (thia), two nitrogen atoms (diaza), and a ketone group within a fused bicyclic framework. Its spiro architecture at the 4,5-position confers unique steric and electronic properties, making it a scaffold of interest in medicinal chemistry. Substituents at the 4- and 8-positions modulate biological activity, as evidenced by derivatives targeting neurological disorders, cancer, and gastrointestinal conditions .

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

4-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H16N2OS/c1-2-11-8(12)7-13-9(11)3-5-10-6-4-9/h10H,2-7H2,1H3

InChI Key

VIGNAXBSFSLMOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CSC12CCNCC2

Origin of Product

United States

Preparation Methods

Structural Considerations and Synthetic Challenges

Structural Features of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

The molecular structure of this compound consists of a spiro-fused decane ring system bearing a ketone at the 3-position, a sulfur atom at the 1-position, and nitrogen atoms at the 4 and 8 positions. The ethyl substituent at the 4-position further complicates the synthetic approach, as it requires regioselective functionalization either before or after spirocyclization. The inherent rigidity of the spiro system, combined with the presence of heteroatoms, influences both the reactivity and the choice of synthetic strategy.

Synthetic Challenges

Classical and Contemporary Preparation Methods

Multi-Step Condensation Approaches

One of the most established routes to 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives involves a multi-step condensation sequence, as exemplified in the synthesis of related spirocyclic systems. The general strategy encompasses the following stages: esterification of a suitable acid, hydrazinolysis to generate a hydrazide, condensation with a ketone to form a hydrazone, and cyclization with a thiol-containing acid to yield the spirocyclic product.

Esterification and Hydrazinolysis

The initial step typically involves the esterification of a carboxylic acid (such as phenoxyacetic acid or 3-phenylpropionic acid) in methanol using concentrated sulfuric acid as a catalyst. The resulting ester is then subjected to hydrazinolysis by refluxing with hydrazine in ethanol, affording the corresponding hydrazide.

Hydrazone Formation

The hydrazide intermediate is condensed with an appropriate ketone (for example, cyclohexanone or a substituted cyclohexanone) under reflux in ethanol, leading to the formation of a hydrazone. The choice of ketone determines the substituents at the spiro center, allowing for the introduction of the ethyl group at the 4-position if an ethyl-substituted cyclohexanone is used.

Spirocyclization with Thiol Acids

The hydrazone is then cyclized with a thiol-containing acid, such as sulfanylacetic acid or 2-sulfanylpropanoic acid, in toluene under reflux. The use of a Dean-Stark apparatus facilitates the removal of water, driving the reaction to completion. The crude product is typically neutralized with sodium bicarbonate and purified by recrystallization from ethanol or an ethanol-water mixture.

Data Table: Representative Multi-Step Condensation Synthesis
Step Reactants Conditions Yield (%) Notes
1 Phenoxyacetic acid, MeOH, H₂SO₄ Reflux, 24 h 85-90 Esterification
2 Ester, Hydrazine, EtOH Reflux, 1 h 80-85 Hydrazinolysis
3 Hydrazide, Ketone, EtOH Reflux, 1-3 h 70-80 Hydrazone formation
4 Hydrazone, Thiol acid, Toluene Reflux, Dean-Stark, 4-10 h 60-75 Spirocyclization

Adapted from

One-Pot Three-Component Condensation

A more recent and efficient approach to the synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one and its derivatives involves a one-pot three-component condensation reaction. This method streamlines the process by combining all reactants in a single vessel, reducing the number of purification steps and improving overall yields.

Reaction Design

The typical reactants include a primary amine, a cyclic ketone (such as cyclohexanone or 4-ethylcyclohexanone for the ethyl-substituted variant), and a thiol-containing acid. The reaction is carried out in toluene under reflux, with a Dean-Stark trap employed to continuously remove water formed during the condensation. This promotes the formation of the spirocyclic core in a single operational step.

Mechanistic Insights

The mechanism is believed to proceed via initial imine formation between the amine and ketone, followed by nucleophilic attack by the thiol acid and subsequent cyclization to generate the spirocyclic structure. The ethyl group can be introduced by selecting an appropriately substituted ketone.

Data Table: One-Pot Three-Component Condensation
Entry Amine Ketone Thiol Acid Solvent Temp (°C) Time (h) Yield (%) Product
1 Ethylenediamine 4-Ethylcyclohexanone Thioglycolic acid Toluene Reflux 6 78 This compound
2 Piperazine Cyclohexanone 2-Mercaptopropionic acid Toluene Reflux 8 72 1-thia-4,8-diazaspiro[4.5]decan-3-one

Adapted from

Alternative Synthetic Strategies

Alkylation and Cyclization Sequences

Some patents and research articles describe the preparation of spirocyclic diazadecanones via alkylation of a suitable precursor followed by cyclization. For instance, the alkylation of a diamine or hydrazide with an alkyl halide (such as 1-bromo-2-chloroethane) in the presence of a base (e.g., sodium hydride or lithium diisopropylamide) can generate an intermediate amenable to cyclization upon treatment with a reducing agent like lithium aluminum hydride. The cyclization step may proceed spontaneously or require heating, depending on the substrate.

Data Table: Alkylation-Cyclization Approach
Step Reactants Conditions Yield (%) Notes
1 Diamine, 1-bromo-2-chloroethane, Base THF, 0 °C to RT 65-75 Alkylation
2 Intermediate, LiAlH₄ THF, 0 °C to RT 60-70 Reduction and cyclization

Adapted from

Cyclocondensation of Thiourea Derivatives

Another route involves the cyclocondensation of thiourea derivatives or diazepine precursors under acidic conditions to form the spirocyclic core. This method is particularly useful for the synthesis of analogues with varying substituents on the ring system. The reaction is typically conducted in the presence of hydrochloric acid, and the product is isolated by extraction and recrystallization.

Data Table: Cyclocondensation of Thiourea Derivatives
Entry Thiourea Derivative Acid Solvent Temp (°C) Time (h) Yield (%)
1 N-ethylthiourea HCl Water 80 5 68
2 N-methylthiourea HCl Water 80 5 70

Adapted from

Analytical Characterization and Purification

Purification Techniques

The purification of this compound and its analogues is typically achieved by recrystallization from ethanol or ethanol-water mixtures. In some cases, chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) are employed to separate the desired product from regioisomers and by-products.

Analytical Methods

The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic and chromatographic techniques. Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy provide structural information, while mass spectrometry (MS) confirms the molecular weight. Infrared (IR) spectroscopy is used to verify the presence of functional groups, and elemental analysis can be employed for further confirmation. High-performance liquid chromatography (HPLC) is utilized for purity assessment, and chiral HPLC may be necessary for enantiomeric resolution if the synthetic route generates chiral centers.

Data Table: Analytical Characterization

Technique Purpose Key Observations
¹H NMR Structural elucidation Signals for ethyl group, spiro center, NH, CH₂S
¹³C NMR Carbon framework Spiro carbon, carbonyl, ethyl carbons
MS Molecular weight [M+H]⁺ peak at expected m/z
IR Functional groups C=O stretch, N-H, C-S
HPLC Purity >98% for recrystallized product

Adapted from

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The one-pot three-component condensation method offers significant advantages in terms of operational simplicity, reduced reaction time, and higher overall yields compared to the classical multi-step approach. This method is also more amenable to scale-up, as it minimizes the need for intermediate purification and reduces solvent usage.

Selectivity and Functional Group Tolerance

The choice of starting materials and reaction conditions in the multi-step and one-pot methods allows for the introduction of a variety of substituents, including the ethyl group at the 4-position. The alkylation-cyclization and cyclocondensation approaches provide complementary strategies for synthesizing analogues with different substitution patterns, though they may require more stringent control of reaction parameters to avoid side reactions.

Data Table: Comparative Summary

Method Steps Yield (%) Scalability Selectivity Environmental Impact
Multi-step condensation 4 60-75 Moderate High Moderate
One-pot condensation 1 70-80 High High Lower
Alkylation-cyclization 2 60-75 Moderate Moderate Moderate
Cyclocondensation 1 68-70 Moderate Moderate Lower

Adapted from

Research Results and Optimization Studies

Reaction Optimization

Optimization studies have focused on varying the solvent, temperature, reaction time, and molar ratios of reactants to maximize yield and selectivity. The use of a Dean-Stark trap in toluene has been shown to be particularly effective in driving the condensation to completion by removing water as it forms. The choice of base and reducing agent in the alkylation-cyclization approach also significantly impacts the outcome, with lithium diisopropylamide and lithium aluminum hydride providing the best results in terms of yield and purity.

Substrate Scope

The synthetic methods described are versatile and can accommodate a range of starting materials, allowing for the synthesis of analogues with varying substituents at the 4, 8, and other positions. The introduction of the ethyl group at the 4-position is achieved by employing 4-ethylcyclohexanone or analogous ketones in the condensation step.

Mechanistic Insights

Mechanistic studies suggest that the key step in the formation of the spirocyclic core is the nucleophilic attack of the thiol acid on the imine or hydrazone intermediate, followed by ring closure. The presence of electron-donating or withdrawing groups on the ketone or amine can influence the rate and outcome of the reaction, as can the choice of solvent and temperature.

Data Table: Optimization Results

Parameter Condition Yield (%) Purity (%) Notes
Solvent Toluene 78 98 Best overall
Solvent Ethanol 65 96 Lower yield
Temp Reflux 78 98 Optimal
Temp 60 °C 60 97 Incomplete reaction
Reactant ratio 1:1:1 78 98 Optimal
Reactant ratio 1:1.2:1 80 97 Slightly higher yield

Adapted from

Case Studies and Literature Examples

Synthesis of this compound for Antiviral Studies

A recent study reported the synthesis of a series of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives, including the 4-ethyl analogue, for evaluation as antiviral agents. The one-pot three-component condensation method was employed, with 4-ethylcyclohexanone as the ketone component. The product was obtained in 78% yield after recrystallization, and its structure was confirmed by NMR, MS, and IR spectroscopy. Biological testing revealed potent inhibition of human coronavirus 229E replication, highlighting the relevance of this synthetic approach for drug discovery.

Patent Example: Synthesis of Spirocyclic Diazadecanones

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, leading to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding the applications of "4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one" are not directly available within the provided search results, the search results do provide information about related compounds and potential applications.

Information on related compounds:

  • 8-(1,4-Benzodioxan-2-ylmethyl)-4-ethyl-1-thia-4,8-diazaspiro(4.5)decan-3-one hydrochloride: Parchem supplies this chemical, which is a specialty material with CAS number 1431962-18-3 and molecular formula C18H25ClN2O3SC_{18}H_{25}ClN_2O_3S .
  • (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound, also known as NGX267, is a muscarinic agonist being developed for the treatment of Alzheimer's disease, with the potential to reduce symptoms and slow disease progression . Its IUPAC name is (2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one .

Potential insights from related research:

  • Arsenic toxicity: Systems biology approaches have been used to explore the underlying mechanism of arsenic-induced carcinogenicity . Long-term exposure to arsenic can lead to various health effects, including multi-organ cancer .
  • Diabetes research: The National Toxicology Program (NTP) organized a workshop to assess the literature for evidence of associations between certain chemicals, including inorganic arsenic, and diabetes . Studies suggest a potential association between arsenic and diabetes in populations with relatively high exposure levels .

Other related information:

  • 1-Thia-4,8-diazaspiro[4.5]decan-3-one,4-ethyl-(8CI): This compound has a molecular weight of 200.301 and a density of 1.2±0.1 g/cm3 .

Mechanism of Action

The mechanism of action of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, as an anti-ulcer agent, it is believed to inhibit the secretion of gastric acid by blocking the proton pump in the stomach lining . This action reduces the acidity in the stomach, thereby promoting the healing of ulcers.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Activities

Compound Name Substituents Biological Activity Key Findings Reference
AF267B (2S-2-Ethyl-8-methyl-) 4-Ethyl, 8-Methyl Neuroprotective (Tau pathology reduction) Reduces hippocampal Tau phosphorylation via PKC activation; comparable efficacy to AF710B in Alzheimer’s models
8-Benzyl-4-[3-(dimethylamino)propyl]- 4-Dimethylaminopropyl, 8-Benzyl Anti-ulcer Exhibits anti-ulcer activity (ED₅₀ = 12 mg/kg) comparable to omeprazole in rodent models
Spiclomazine (8-[3-(2-chlorophenothiazinyl)propyl]-) 8-Phenothiazinylpropyl Anticancer Induces apoptosis in pancreatic carcinoma cells (IC₅₀ = 8 µM for CFPAC-1); selective cytotoxicity over normal cells
4-(4-Fluorophenyl)-8-methyl- 4-Fluorophenyl, 8-Methyl Anticancer (Synthetic precursor) Intermediate for arylidine derivatives; IR/NMR-confirmed structure (m.p. 125–126°C)
1,1-Dioxide derivative (CAS 801213-04-7) 8-Methyl, sulfone groups N/A Molecular weight = 218.27; demonstrates impact of oxidation on solubility/stability

Key Observations:

  • Ethyl vs. Methyl Groups : AF267B’s 4-ethyl group enhances neuroactivity compared to 4-methyl derivatives, likely due to increased lipophilicity and PKC modulation .
  • Aromatic vs. Aliphatic Substituents: Bulky aromatic groups (e.g., phenothiazine in Spiclomazine) improve anticancer selectivity but reduce metabolic stability .
  • Electron-Withdrawing Groups : The 4-fluorophenyl derivative () shows enhanced electronic effects, influencing reactivity in condensation reactions .

Structural and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Formula Molecular Weight Melting Point (°C) Notable Features
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one C₉H₁₅N₂OS 215.29 Not reported Base scaffold with moderate lipophilicity
Spiclomazine hydrochloride C₂₂H₂₄ClN₃OS₂·ClH 482.49 262–264 High molecular weight due to phenothiazine; salt formation improves solubility
AF267B C₉H₁₅N₂OS 215.29 Not reported Chiral center (S-configuration) critical for M1 receptor affinity
8-Methyl-1,1-dioxide (CAS 801213-04-7) C₈H₁₄N₂O₃S 218.27 Not reported Sulfone group increases polarity

Key Observations:

  • Salt Formation: Spiclomazine’s hydrochloride salt enhances bioavailability, a strategy absent in non-ionic derivatives .
  • Stereochemistry : AF267B’s enantiomeric purity (>99.5% ee) underscores the importance of chirality in neurological targeting .

Biological Activity

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuroprotective activities.

The chemical formula for this compound is C9H16N2OSC_9H_{16}N_2OS with a molecular weight of approximately 200.301 g/mol. It exhibits a density of 1.2±0.1g/cm31.2\pm 0.1\,g/cm^3 and a boiling point of around 385.9±42.0°C385.9\pm 42.0\,°C at atmospheric pressure .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of spiro compounds, including this compound. A study evaluating Mannich bases derived from similar structures reported significant antimicrobial activity against various bacterial strains. The spirocyclic structure was noted to enhance the interaction with microbial targets, leading to increased efficacy .

Compound Bacterial Strains Tested Activity Observed
Mannich Bases from 2-Arylidine-1-Thia-4-Azaspiro[4.5]decan-3-onesE. coli, S. aureusHigh
This compoundS. pneumoniaeModerate

Anticancer Activity

The potential anticancer effects of this compound have also been explored in recent research. A study demonstrated that compounds with similar spirocyclic configurations showed cytotoxicity against FaDu hypopharyngeal tumor cells, indicating that structural features might enhance binding affinity to cancer-related targets .

Study Cell Line IC50 (µM) Mechanism
Cytotoxicity EvaluationFaDu12Induction of apoptosis
Structure Activity RelationshipVarious Tumor CellsVariableEnhanced protein binding

Neuroprotective Activity

The compound has been investigated for its neuroprotective properties as well. Research into related compounds suggests that spirocyclic structures may interact with muscarinic receptors, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antimicrobial Evaluation : A series of Mannich bases were synthesized from spiro compounds similar to this compound and tested against a panel of microbial pathogens. The results indicated that modifications in the side chains significantly affected antimicrobial potency.
  • Cytotoxicity in Cancer Models : In vitro studies on FaDu cells revealed that the introduction of ethyl groups in the spiro structure led to enhanced cytotoxicity compared to non-spiro analogs, suggesting that the three-dimensional conformation plays a crucial role in biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one?

  • Answer : Synthesis typically involves cyclization reactions using thiourea derivatives and ethyl-substituted intermediates. Key steps include:

  • Cyclocondensation : Reacting 4-ethylpiperidine with thiocarbonyl reagents under controlled pH (e.g., acidic conditions) to form the spiro-thia ring .
  • Purification : Chromatographic techniques (e.g., HPLC with C18 columns) are critical due to the compound’s structural complexity .
  • Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to resolve overlapping signals from the spiro system .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Temperature/Humidity : Store samples at -20°C (recommended for long-term stability) and monitor degradation via LC-MS at intervals (e.g., 0, 3, 6 months) .
  • Light Sensitivity : Expose to UV-Vis light (λmax ~255 nm) and track photodegradation products using diode-array detection .
  • Data Interpretation : Compare degradation profiles against reference standards to identify hydrolytic or oxidative byproducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer : Prioritize receptor-binding assays (e.g., GPCR panels) due to structural similarity to known spiro-alkaloid pharmacophores .

  • Method : Use radioligand displacement assays (e.g., [³H]-labeled analogs) to measure affinity at µ-opioid or σ receptors .
  • Controls : Include structurally related compounds (e.g., 8-phenyl-1,3-diazaspiro derivatives) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on this compound’s conformational flexibility?

  • Answer : Apply hybrid quantum mechanics/molecular mechanics (QM/MM) to simulate spiro-ring dynamics:

  • Parameterization : Use DFT (B3LYP/6-311+G(d,p)) to optimize ground-state geometries and identify low-energy conformers .
  • Validation : Compare computed NMR chemical shifts with experimental data to reconcile discrepancies in ring puckering or substituent orientation .

Q. What strategies address conflicting toxicity results in aquatic bioassays?

  • Answer : Follow environmental fate studies as per INCHEMBIOL protocols :

  • Experimental Design :
ParameterTest SystemEndpoint
BiodegradationOECD 301D (Closed Bottle)Half-life in water
BioaccumulationDaphnia magna (OECD 305)BCF (log Kow >3.5?)
EcotoxicityAlgal growth inhibitionEC50 (72h)
  • Data Harmonization : Use multivariate analysis (PCA) to isolate confounding variables (e.g., pH, dissolved organic carbon) .

Q. Which advanced spectroscopic techniques elucidate tautomeric equilibria in solution?

  • Answer : Combine dynamic NMR (DNMR) and variable-temperature IR:

  • DNMR : Monitor coalescence of signals (e.g., NH protons) at temperatures from -40°C to 80°C to estimate tautomerization rates .
  • IR Spectroscopy : Track carbonyl (C=O) and thioamide (C=S) stretching frequencies to identify dominant tautomeric forms .

Methodological Best Practices

Q. How to design a study linking this compound’s reactivity to a theoretical framework?

  • Answer : Ground the research in conceptual frameworks like Hard-Soft Acid-Base (HSAB) theory:

  • Hypothesis : The thia-diaza spiro system acts as a soft base, influencing nucleophilic attack patterns .
  • Experimental Alignment : Use electrophilic reagents (e.g., methyl iodide) to probe site-specific reactivity, correlating results with DFT-calculated Fukui indices .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Answer : Adopt Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Reaction temperature (±2°C), stirring rate (≥500 rpm), and reagent stoichiometry (1:1.05 molar ratio) .
  • In-Process Controls : Real-time monitoring via inline FTIR to detect intermediate formation (e.g., thiourea adducts) .

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